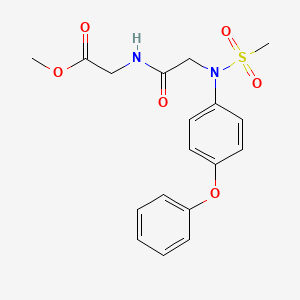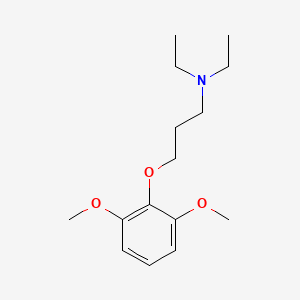
methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycylglycinate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a glycine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycylglycinate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to reduce the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycylglycinate is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research on Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycylglycinate. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new formulations and delivery methods that can improve the solubility and bioavailability of this compound could also be a promising future direction.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of new synthesis methods and formulations could also be promising future directions for the research on this compound.
Synthesis Methods
The synthesis of Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycylglycinate has been achieved using various methods. One of the most common methods involves the reaction of glycine with N-(4-phenoxyphenyl)glycine methyl ester in the presence of methylsulfonyl chloride. This reaction results in the formation of this compound.
Scientific Research Applications
Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycylglycinate has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions.
properties
IUPAC Name |
methyl 2-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-25-18(22)12-19-17(21)13-20(27(2,23)24)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZIOBEWPPRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)

![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)

